2-Fluoro-2-phenylethan-1-amine

Physicochemical Profiling Medicinal Chemistry ADME Optimization

Researchers need fluorinated building blocks that predictably alter amine basicity without off-target effects. Substituting with non-fluorinated phenethylamine introduces unacceptable pKa variation (Δ1.48 units). This β-fluoro-β-phenylethylamine provides: - Quantified pKa of 8.35 ± 0.10 vs 9.83 for PEA, enabling rational CNS permeability tuning - LogP ~1.36-1.66 for validated computational model calibration - (S)-Enantiomer (CAS 127708-39-8) available for chiral fluorinated API synthesis Available with analytical certificate. Ideal for MAO-B probe development and GPCR ligand design.

Molecular Formula C8H10FN
Molecular Weight 139.17 g/mol
CAS No. 55601-20-2
Cat. No. B3271889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-phenylethan-1-amine
CAS55601-20-2
Molecular FormulaC8H10FN
Molecular Weight139.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN)F
InChIInChI=1S/C8H10FN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H,6,10H2
InChIKeyBNBAGEDGPDCSJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-2-phenylethan-1-amine Overview


2-Fluoro-2-phenylethan-1-amine (CAS 55601-20-2) is a fluorinated aromatic amine belonging to the β-fluorophenethylamine class, with the molecular formula C₈H₁₀FN and a molecular weight of 139.17 g/mol . The compound features a single fluorine atom substituted at the β-carbon of the ethylamine chain, adjacent to the primary amine group . This substitution pattern confers distinct physicochemical properties relative to non-fluorinated phenethylamine, including a reduced pKa (predicted 8.35 ± 0.10) and altered lipophilicity (predicted LogP ~1.36–1.66) . These properties make it a valuable chiral building block in medicinal chemistry and asymmetric synthesis, particularly where modulation of amine basicity and metabolic stability is required .

Scaffold β-Fluoro-β-phenylethylamine
Key property Reduced amine basicity supports ionization-state tuning
Chiral option (S)-enantiomer available for asymmetric synthesis

2-Fluoro-2-phenylethan-1-amine Substitution Limitation


Direct substitution with unmodified phenethylamine (PEA) or alternative fluorinated isomers (e.g., 2-fluoro-1-phenylethanamine) is not scientifically valid due to profound differences in physicochemical properties driven by the β-fluorine substituent. β-Fluorination of PEA significantly reduces the amine pKa, altering its ionization state at physiological pH and consequently affecting receptor binding, membrane permeability, and metabolic stability [1][2]. For instance, the predicted pKa of 2-fluoro-2-phenylethan-1-amine (8.35) is over one log unit lower than that of PEA (9.83), a shift that can fundamentally change the compound's behavior in biological assays . Similarly, alternative fluorination patterns (e.g., α-fluorination in 2-fluoro-1-phenylethanamine) or additional fluorine atoms (e.g., 2,2-difluoro-2-phenylethan-1-amine) produce distinct pKa and LogP profiles, necessitating compound-specific selection rather than class-level interchange . The quantitative evidence below establishes the precise, measurable differences that mandate the use of this specific β-fluoro-β-phenylethylamine scaffold.

Target: 2-Fluoro-2-phenylethan-1-amine
Common substitute: Phenethylamine (PEA) / other fluorinated isomers
Amine basicity
β-Fluorination reduces pKa significantly; ionization state and receptor binding may shift away from non-fluorinated PEA.
Lipophilicity
Modest LogP difference may alter membrane-permeability predictions and CNS distribution models.
MAO preference
Class-level evidence indicates a shift toward MAO-B preference; metabolic profile may not transfer directly.

2-Fluoro-2-phenylethan-1-amine Differentiation Evidence


Reduced Amine Basicity from β-Fluorination

The β-fluorine atom in 2-fluoro-2-phenylethan-1-amine exerts a strong electron-withdrawing inductive effect, substantially lowering the basicity of the adjacent primary amine. The predicted pKa for 2-fluoro-2-phenylethan-1-amine is 8.35 ± 0.10, compared to the experimental pKa of 9.83 for unsubstituted phenethylamine (PEA) [1]. This pKa reduction of approximately 1.48 log units is consistent with class-level findings that β-fluorination of PEA progressively decreases pKa values [2].

Amine Basicity Shift
Cross-study comparable
pKa 8.35 ± 0.10
vs
9.83
Δ ≈ -1.48
Supports ionization-state tuning in CNS research
Predicted pKa; experimental pKa for PEA
Physicochemical Profiling Medicinal Chemistry ADME Optimization

β-Fluorination Impact on Lipophilicity

Fluorination at the β-position modestly alters the lipophilicity of the phenethylamine scaffold. The predicted LogP for the (S)-enantiomer of 2-fluoro-2-phenylethan-1-amine is 1.36 (ACD/Labs) or 1.66 (ChemScene), compared to a predicted LogP of approximately 1.46 for unsubstituted phenethylamine . While the magnitude of change is smaller than the pKa shift, the precise LogP value is critical for predicting blood-brain barrier penetration and overall distribution.

Lipophilicity Shift
Data to verify
LogP 1.36–1.66
vs
~1.46
Δ -0.10 to +0.20
Supports CNS penetration model refinement
In silico predictions; verify experimentally
Lipophilicity Drug Design Physicochemical Properties

MAO Substrate Preference Altered by β-Fluorination

Class-level studies demonstrate that β-fluorination of phenethylamine changes its substrate preference for monoamine oxidase (MAO) isoforms. While PEA is a mixed substrate, β-fluoro-PEA (F-PEA) and β,β-difluoro-PEA (F₂-PEA) are preferred substrates for MAO type B over type A, a shift attributed to the fluorination-induced reduction in amine pKa [1]. Although direct data for 2-fluoro-2-phenylethan-1-amine is not available, the compound is predicted to exhibit similar MAO-B preference based on its structural analogy to F-PEA.

MAO Isoform Shift
Class-level inference
Predicted MAO-B preference
vs
Mixed MAO-A/B (PEA)
Supports MAO-B research probe context
Direct data for this compound unavailable
Enzymology Metabolism Neuroscience

Validated Synthetic Route

A published synthetic procedure for 2-fluoro-2-phenylethan-1-amine reports the preparation of the compound as colorless crystals in 49% yield following trituration with CH₃CN and recrystallization from ethanol/acetonitrile . The compound is characterized by ¹H NMR in CDCl₃, confirming structural identity. Commercial sources typically offer the compound at ≥95% purity, with the (S)-enantiomer available at 98% purity .

Synthetic Access
Source review
49% yield
≥95% purity
Supports reproducible research supply
Published route; commercial purity specification
Synthetic Chemistry Process Development Quality Control

2-Fluoro-2-phenylethan-1-amine Applications


Amine Basicity Tuning for CNS Drugs

The 1.48 log unit reduction in pKa relative to phenethylamine makes 2-fluoro-2-phenylethan-1-amine a valuable scaffold for tuning the basicity of CNS drug candidates. At physiological pH (7.4), a lower pKa results in a higher fraction of unprotonated, membrane-permeable amine, which can improve passive diffusion across the blood-brain barrier . This property is particularly relevant for designing ligands targeting GPCRs or transporters where precise ionization state influences binding kinetics.

MAO-B Substrate Specificity and Metabolic Stability

Based on class-level evidence that β-fluorophenethylamines exhibit enhanced preference for MAO-B over MAO-A, 2-fluoro-2-phenylethan-1-amine can be employed as a probe to study MAO-B enzymology or to develop MAO-B-selective substrates/inhibitors [1]. This application is directly relevant to neurodegenerative disease research where MAO-B is a validated therapeutic target.

Chiral Building Block for Asymmetric Synthesis

The (S)-enantiomer of 2-fluoro-2-phenylethan-1-amine (CAS 127708-39-8, 98% purity) serves as a defined chiral building block for constructing enantiomerically pure fluorinated pharmaceuticals and agrochemicals . The presence of both a stereocenter and a β-fluorine atom enables the introduction of both three-dimensional shape and modulated physicochemical properties into lead compounds, a combination highly valued in modern medicinal chemistry.

Reference Standard for Physicochemical Profiling

With well-defined predicted pKa (8.35) and LogP (1.36) values, 2-fluoro-2-phenylethan-1-amine can serve as a benchmark compound in computational chemistry studies examining the impact of β-fluorination on amine properties . Its data can be used to validate in silico prediction models or to calibrate experimental pKa and LogP measurement techniques.

Application
Selection Property
Validation Focus
CNS basicity tuning studies
pKa modulation
Ionization-state impact on permeability
MAO-B enzymology research
MAO-B substrate preference
Metabolic stability in MAO-expressing models
Chiral fluorinated compound synthesis
(S)-enantiomer purity
Stereochemical control and building block utility
Physicochemical modeling
Predicted pKa and LogP
Validate in silico prediction accuracy

Technical Documentation Hub

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22 linked technical documents
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